molecular formula C16H17N3O2 B11033798 2-ethyl-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

2-ethyl-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11033798
M. Wt: 283.32 g/mol
InChI Key: SLBPOYDOAXFTOD-UHFFFAOYSA-N
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Description

2-ethyl-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method is the cyclization of 3-phenyl-1H-pyrazole-4-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by methylation of the resulting intermediate . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-ethyl-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to alterations in cellular signaling and function . The compound may exert its effects through the inhibition of cyclin-dependent kinases (CDKs) and modulation of apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one stands out due to its unique structural features and diverse biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and drug development.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

2-ethyl-5-(methoxymethyl)-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C16H17N3O2/c1-3-13-15(11-7-5-4-6-8-11)16-17-12(10-21-2)9-14(20)19(16)18-13/h4-9,18H,3,10H2,1-2H3

InChI Key

SLBPOYDOAXFTOD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=NC(=CC(=O)N2N1)COC)C3=CC=CC=C3

Origin of Product

United States

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